molecular formula C11H9BrF6OS B14060208 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14060208
M. Wt: 383.15 g/mol
InChI Key: OSCNUUICIXRANY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.

    Bromopropylation: The introduction of the bromopropyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents and conditions used.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, although the existing substituents may influence the reactivity and regioselectivity of these reactions.

Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and various electrophiles like acyl chlorides for aromatic substitution.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique functional groups make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene include:

    1-(3-Bromopropyl)-3-methoxy-4-methylthio-benzene: This compound lacks the trifluorinated groups, which may result in different reactivity and biological activity.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)-benzene: This compound lacks the trifluoromethylthio group, which can affect its chemical properties and applications.

    1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene:

The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, as these groups can significantly impact the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

OSCNUUICIXRANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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